![molecular formula C10H7LiN2O3 B2800477 Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2138426-63-6](/img/structure/B2800477.png)
Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate” is a compound that includes a lithium ion and a 5-benzyl-1,2,4-oxadiazole-3-carboxylate ion . The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Molecular Structure Analysis
Oxadiazoles, including 1,2,4-oxadiazole, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Physical And Chemical Properties Analysis
The compound is a powder and should be stored at 4 degrees Celsius, sealed storage, away from moisture . The molecular weight is 210.12 .Applications De Recherche Scientifique
- LiBOC can serve as a building block for designing ionic liquid (IL)-based electrolytes in rechargeable lithium-ion batteries (LIBs) . Ionic liquids are nonvolatile, nonflammable, and environmentally friendly, making them attractive alternatives to traditional organic solvents. They enhance safety, stability, and performance in LIBs.
- LiBOC finds applications in semi-solid state electrolytes, including gel electrolytes and ionic plastic crystal electrolytes . These materials bridge the gap between liquid and solid electrolytes, offering advantages like flexibility, high ionic conductivity, and enhanced safety.
Ionic Liquid Electrolytes for Lithium-Ion Batteries
Semi-Solid State Electrolytes
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been shown to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Pharmacokinetics
The structure-activity relationship of similar compounds suggests that the presence or absence of certain groups can affect the compound’s activity .
Result of Action
Similar compounds have been found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
lithium;5-benzyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Li/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELJLRMQYIRCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138426-63-6 |
Source
|
Record name | lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.